Methyl pseudolarate B

PTP1B Inhibitor Diabetes Insulin Signaling

Methyl pseudolarate B (CAS 82508-34-7) is a natural diterpenoid lactone isolated from the root bark of Pseudolarix kaempferi (Pinaceae), a plant used in traditional Chinese medicine. Structurally, it is a methyl ester derivative of the pseudolaric acid scaffold, with the molecular formula C24H30O8 and a molecular weight of 446.49 g/mol.

Molecular Formula C24H30O8
Molecular Weight 446.5 g/mol
CAS No. 82508-34-7
Cat. No. B1151829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl pseudolarate B
CAS82508-34-7
Molecular FormulaC24H30O8
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)OC
InChIInChI=1S/C24H30O8/c1-15(19(26)29-4)7-6-11-22(3)18-10-13-23(21(28)32-22)12-8-17(20(27)30-5)9-14-24(18,23)31-16(2)25/h6-8,11,18H,9-10,12-14H2,1-5H3/b11-6+,15-7+/t18-,22+,23+,24-/m0/s1
InChIKeyDXNRJQIZAXOHQJ-KYNXZXPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Methyl Pseudolarate B (CAS 82508-34-7): A Diterpenoid with Distinct PTP1B Inhibitory Activity for Metabolic and Inflammation Research Procurement


Methyl pseudolarate B (CAS 82508-34-7) is a natural diterpenoid lactone isolated from the root bark of Pseudolarix kaempferi (Pinaceae), a plant used in traditional Chinese medicine [1]. Structurally, it is a methyl ester derivative of the pseudolaric acid scaffold, with the molecular formula C24H30O8 and a molecular weight of 446.49 g/mol . While it shares a diterpenoid core with other compounds in its class, its specific methyl ester substitution at the C-7 position confers a distinct biological profile, most notably as a protein tyrosine phosphatase 1B (PTP1B) inhibitor with an IC50 of 10.9 μM .

Critical Differentiation: Why Methyl Pseudolarate B Cannot Be Replaced by Pseudolaric Acid B or Other In-Class Analogs


Generic substitution of methyl pseudolarate B with its parent compound, pseudolaric acid B (PAB), or other closely related analogs like methyl pseudolarate A, is not scientifically valid due to a well-documented functional divergence resulting from the C-7 methyl ester substitution. A comprehensive structure-activity relationship (SAR) study of 19 pseudolaric acid derivatives established that esterification of the carboxylic acid group at this position leads to a dramatic switch in biological activity: while pseudolaric acid B is a potent antifungal agent (active against Candida spp. and other fungi), its methylated or hydrolyzed derivatives were found to be inactive against the same panel of fungal organisms [1]. Conversely, this same structural feature, present in methyl pseudolarate B, is associated with the acquisition of a new, quantifiable biochemical activity: the inhibition of protein tyrosine phosphatase 1B (PTP1B) with an IC50 of 10.9 μM . Therefore, researchers interested in PTP1B inhibition or seeking a non-antifungal pseudolarate scaffold must specifically procure methyl pseudolarate B, as the functional profile is not interchangeable with its parent PAB.

Quantitative Evidence for the Differential Procurement of Methyl Pseudolarate B


PTP1B Inhibition: A Defined IC50 Value that Differentiates Methyl Pseudolarate B from the Non-Inhibitory Pseudolaric Acid B

Methyl pseudolarate B demonstrates a clear, quantifiable inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key target for insulin resistance and metabolic disorders, with an IC50 of 10.9 μM . In contrast, the parent compound, pseudolaric acid B (PAB), is not reported to possess significant PTP1B inhibitory activity, with its primary bioactivities centered on antifungal and cytotoxic effects [1]. This functional divergence highlights that the methyl ester group of methyl pseudolarate B is essential for PTP1B engagement, making it the required compound for studies in this pathway, unlike PAB.

PTP1B Inhibitor Diabetes Insulin Signaling

Antifungal Activity: A Critical Loss of Function Compared to Pseudolaric Acid B

A key differentiation lies in the loss of antifungal activity. Pseudolaric acid B (PAB) is a potent antifungal agent, demonstrating minimum inhibitory concentrations (MICs) against Candida and Torulopsis species that are comparable to amphotericin B [1]. Critically, a structure-activity relationship (SAR) study established that the methylated derivatives of pseudolaric acid B, a class that includes methyl pseudolarate B, were inactive against the same panel of fungal organisms [1]. Therefore, methyl pseudolarate B should not be procured for antifungal research, whereas PAB is the appropriate choice.

Antifungal Natural Products SAR

Solubility Profile: Solvent Compatibility Data for Experimental Planning

The solubility profile of methyl pseudolarate B is a practical differentiator for experimental planning. According to vendor technical data, methyl pseudolarate B is soluble in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1]. This contrasts with the reported challenges of pseudolaric acid B, which is noted in the literature for its low solubility and inherent structural instability [2]. The availability of a defined solubility panel for methyl pseudolarate B allows for more predictable and reproducible preparation of stock solutions for in vitro assays.

Solubility Formulation Assay Development

Validated Application Scenarios for Methyl Pseudolarate B Procurement Based on Quantitative Evidence


PTP1B-Focused Metabolic and Inflammation Research

Given its established IC50 of 10.9 μM against PTP1B, methyl pseudolarate B is the appropriate selection for academic or pharmaceutical research investigating the role of this phosphatase in insulin signaling, diabetes, obesity, and inflammation . Its activity in this pathway distinguishes it from pseudolaric acid B, which is inactive against PTP1B. This scenario leverages the compound's primary, quantifiable biochemical function.

Negative Control for Antifungal Structure-Activity Relationship (SAR) Studies

In SAR studies of the pseudolaric acid scaffold, methyl pseudolarate B serves as a critical negative control for the antifungal activity conferred by the free carboxylic acid group present in pseudolaric acid B [1]. The well-documented loss of antifungal activity in methylated derivatives makes methyl pseudolarate B essential for dissecting the structural determinants of antifungal potency within this compound class.

Diterpenoid Scaffold Diversification and Chemical Probe Development

Researchers engaged in diversifying the biological activity of natural product scaffolds can use methyl pseudolarate B as a starting point or reference for developing novel chemical probes. Its unique combination of a diterpenoid core with PTP1B inhibitory activity, coupled with a defined solubility profile in organic solvents like DMSO and chloroform [2], facilitates its integration into high-throughput screening campaigns and medicinal chemistry programs aimed at non-antifungal targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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